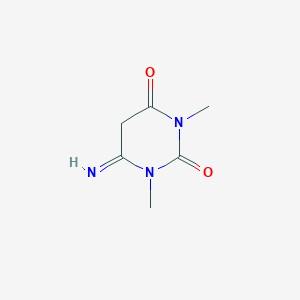

Dihydro-6-imino-1,3-dimethyluracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-imino-1,3-dimethyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFKTNIVBGBQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=N)CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863920 | |

| Record name | 6-Imino-1,3-dimethyl-1,3-diazinane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17743-04-3 | |

| Record name | Dihydro-6-imino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17743-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-6-imino-1,3-dimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017743043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-6-imino-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dihydro-6-imino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Dihydro-6-imino-1,3-dimethyluracil, a significant heterocyclic compound with applications in pharmaceutical research and development. This document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound, with the CAS Number 17743-04-3, is a pyrimidine derivative. Its structure is characterized by a dihydrouracil backbone with methyl groups at positions 1 and 3, and an imino group at position 6. It is important to note that this compound is the imino tautomer of the more commonly named 6-amino-1,3-dimethyluracil. The synthesis of this compound is a two-stage process that begins with the formation of an acyclic precursor, 1,3-dimethylcyanoacetylurea, followed by an alkaline-mediated cyclization to yield the final product.

Overall Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process:

-

Condensation: 1,3-Dimethylurea is reacted with a cyanoacetic acid derivative, typically in the presence of a dehydrating agent such as acetic anhydride, to form the intermediate, 1,3-dimethylcyanoacetylurea.

-

Cyclization: The 1,3-dimethylcyanoacetylurea intermediate undergoes an intramolecular cyclization under alkaline conditions to form this compound.

The following diagram illustrates this overall transformation:

Caption: Overall synthesis pathway.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on reported experimental protocols.

| Step | Reaction | Reactants | Reagents/Catalysts | Temperature (°C) | Time | pH | Yield (%) |

| 1 | Condensation | 1,3-Dimethylurea, Cyanoacetic Acid | Acetic Anhydride | 58-98 | - | - | High |

| 2 | Cyclization | 1,3-Dimethylcyanoacetylurea | Liquid Alkali (e.g., NaOH) | 40-95 | 10-20 min | 9.0-9.5 | >90 |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Stage 1: Synthesis of 1,3-Dimethylcyanoacetylurea (Condensation)

This procedure details the formation of the acyclic precursor through the condensation of 1,3-dimethylurea and cyanoacetic acid.

Materials:

-

Cyanoacetic acid (70% mass concentration)

-

1,3-Dimethylurea

-

Acetic anhydride

-

Condensing agent (e.g., 1,3-dicyclohexylcarbodiimide on diatomite)

-

Deionized water

Procedure:

-

Dehydration of Cyanoacetic Acid: Perform a vacuum distillation of 70% cyanoacetic acid to remove water. The distillation is typically carried out at 82-85 °C under a vacuum of 0.092-0.095 MPa for 40-45 minutes.

-

Condensation Reaction:

-

Cool the dehydrated cyanoacetic acid in a reaction vessel to 6-8 °C.

-

Add the condensing agent and acetic anhydride to the reaction vessel and stir for 5-8 minutes.

-

Add 1,3-dimethylurea to the mixture and continue stirring for 10-12 minutes.

-

Gradually heat the reaction mixture in stages: first to 15-18 °C for 10-12 minutes, and then to 28-30 °C for another 10-12 minutes.

-

-

Isolation of Intermediate:

-

Filter the reaction mixture.

-

Perform a second vacuum distillation on the filtrate at 85-90 °C and 0.092-0.095 MPa for 42-45 minutes.

-

Add deionized water to the residue and stir for 10-12 minutes at 28-30 °C.

-

Perform a third vacuum distillation at 28-30 °C and 0.095-0.097 MPa for 30-35 minutes to obtain 1,3-dimethylcyanoacetylurea.

-

The following diagram illustrates the experimental workflow for this stage:

Caption: Workflow for the synthesis of the intermediate.

Stage 2: Synthesis of this compound (Cyclization)

This procedure outlines the cyclization of the intermediate to form the final product.

Materials:

-

1,3-Dimethylcyanoacetylurea

-

Liquid alkali (32% mass concentration, e.g., NaOH solution)

Procedure:

-

Initial Reaction:

-

In a reaction vessel, bring the 1,3-dimethylcyanoacetylurea to a temperature of 40-45 °C.

-

Begin stirring the mixture.

-

Slowly add the 32% liquid alkali solution dropwise until the pH of the mixture reaches 9.0-9.5. The addition rate should be controlled at approximately 18-20 mL/min.

-

Continue stirring and maintain the temperature at 40-45 °C for 10-12 minutes.

-

-

Heating and Completion:

-

Heat the reaction mixture to 90-95 °C.

-

Maintain this temperature and continue stirring for 18-20 minutes to complete the cyclization.

-

-

Isolation and Purification:

-

The resulting reaction liquid is then centrifuged.

-

The solid product is dried to yield this compound.

-

The logical relationship of this cyclization process is depicted in the following diagram:

Caption: Logical flow of the cyclization step.

Conclusion

The synthesis of this compound is a well-established process involving a condensation reaction followed by an alkaline cyclization. By carefully controlling the reaction parameters as detailed in this guide, researchers can reliably produce this valuable compound for further investigation and application in drug development and other scientific endeavors. The provided protocols and data serve as a robust foundation for the successful synthesis of this compound.

An In-depth Technical Guide to Dihydro-6-imino-1,3-dimethyluracil and its Tautomer, 6-Amino-1,3-dimethyluracil

Disclaimer: This technical guide addresses the chemical properties of Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3). It is important to note that this compound is a tautomer of the more extensively studied 6-Amino-1,3-dimethyluracil (CAS 6642-31-5). Due to the limited availability of specific experimental data for the imino tautomer in publicly accessible scientific literature, this guide provides comprehensive information on 6-Amino-1,3-dimethyluracil as a primary reference, with the understanding that the two forms exist in equilibrium. The synthesis and basic identifiers for this compound are presented, followed by a detailed exploration of the chemical and biological properties of its amino tautomer.

Compound Identification and Synthesis

This compound is a pyrimidine derivative with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol .[1][2] Its core structure is a partially saturated pyrimidine ring with an imino group at the 6th position and methyl groups at the 1st and 3rd positions.[2]

The synthesis of this compound is primarily achieved through the intramolecular cyclization of 1,3-dimethylcyanoacetylurea.[2] This reaction is typically carried out under alkaline conditions, for example, using liquid caustic soda to achieve a pH of 9.5 and heating to 92°C.[1][2]

Synthesis Workflow

The synthesis of the tautomeric compound, 6-Amino-1,3-dimethyluracil, follows a similar cyclization principle. A general workflow for its preparation from cyanoacetic acid and 1,3-dimethylurea is depicted below.

Caption: Synthesis workflow for 6-Amino-1,3-dimethyluracil.

Physicochemical Properties of 6-Amino-1,3-dimethyluracil

The following table summarizes the key physicochemical properties of 6-Amino-1,3-dimethyluracil.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₂ | [3][4] |

| Molecular Weight | 155.15 g/mol | [3][4] |

| Appearance | Off-white to light yellow powder | [5] |

| Melting Point | 295 °C (decomposes) | [5] |

| Purity | ≥99.0% (Chromatographic) | [5] |

| Loss on Drying | ≤1.0% | [5] |

| XLogP3 | -1.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 66.6 Ų | [4] |

Spectroscopic Data of 6-Amino-1,3-dimethyluracil

Mass Spectrometry

The mass spectrum of 6-Amino-1,3-dimethyluracil shows a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

IR spectral data is available for 6-Amino-1,3-dimethyluracil, typically obtained using techniques like KBr wafer or ATR-IR.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra for 6-Amino-1,3-dimethyluracil and related uracil derivatives have been documented, providing insights into their molecular structure.

Chemical Reactivity and Applications

6-Amino-1,3-dimethyluracil exhibits notable chemical reactivity, primarily due to the enamine unit within its structure, making it susceptible to decomposition.[5] It is generally recommended to handle and store this compound in an inert atmosphere to maintain its stability.[5] The amino group possesses nucleophilic character and can undergo condensation reactions with aldehydes to form corresponding imine derivatives.[5]

This reactivity makes it a valuable intermediate in organic synthesis for creating a variety of fused heterocyclic compounds with potential biological activities.[2] It serves as a building block for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

Biological Activity and Experimental Protocols

Direct biological studies on this compound are scarce in the literature. However, research on 6-aminouracil derivatives has revealed a range of biological properties, including anti-inflammatory and proliferative activities. For instance, some 6-substituted uracil derivatives have been shown to stimulate lung cell proliferation in vitro.

General Experimental Protocol for In Vitro Cell Proliferation Assay

Below is a generalized protocol for assessing the effect of uracil derivatives on cell proliferation, based on common methodologies in the field.

Objective: To determine the effect of a test compound on the proliferation of a specific cell line (e.g., immortalized lung epithelial cells).

Materials:

-

Test compound (e.g., a 6-substituted uracil derivative)

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell proliferation assay kit (e.g., MTT, WST-1, or CyQUANT)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a complete culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compound. Control wells receive medium with the vehicle (solvent) only.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Proliferation Assay: At the end of the incubation period, the cell proliferation reagent (e.g., MTT) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: After an appropriate incubation time with the reagent, the absorbance is measured using a microplate reader at the specified wavelength.

-

Data Analysis: The absorbance values are corrected for background, and the cell viability/proliferation is expressed as a percentage of the vehicle-treated control. Dose-response curves can be generated to determine parameters like the EC₅₀ (half-maximal effective concentration).

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel chemical compound.

Caption: General workflow for biological screening of new compounds.

Signaling Pathways

There is no specific information in the reviewed literature detailing the involvement of this compound or 6-Amino-1,3-dimethyluracil in any particular signaling pathways. Research into the biological mechanisms of these compounds is an area for future investigation. For many uracil analogs, a common mechanism of action involves the inhibition of enzymes crucial for nucleotide synthesis, such as thymidylate synthase, thereby affecting cell division and proliferation.

Conclusion

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 17743-04-3 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. jppres.com [jppres.com]

- 5. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Dihydro-6-imino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Dihydro-6-imino-1,3-dimethyluracil, a heterocyclic compound of interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this molecule.

Molecular Identity and Structure

This compound is a derivative of the pyrimidine ring system.[1] Its fundamental characteristics are summarized in the table below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 17743-04-3[1] |

| Molecular Formula | C₆H₉N₃O₂[1][2] |

| Molecular Weight | 155.15 g/mol [1][2] |

The core of its structure is a dihydropyrimidine ring, indicating partial saturation compared to the aromatic uracil ring.[1] Key functional groups include an imino group (=NH) at the 6th position and two methyl groups (-CH₃) at the 1st and 3rd nitrogen positions.[1] These features define its chemical reactivity, with the imino group being a primary site for further chemical modifications.[1]

It is important to distinguish this compound (CAS 17743-04-3) from a similarly named but structurally different compound, Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime (CAS 58537-55-6), which has a molecular formula of C₆H₈N₄O₃ and contains a trione system with an oxime group.[3]

Currently, there is a notable absence of publicly available, experimentally determined crystallographic data for this compound. Therefore, precise bond lengths and angles from X-ray diffraction studies cannot be provided at this time. Such data would be invaluable for a deeper understanding of the molecule's three-dimensional conformation. Computational studies, likely employing Density Functional Theory (DFT), would be necessary to predict its electronic structure, including frontier molecular orbital energies (HOMO and LUMO), which are key to understanding its reactivity.

Synthesis

The primary and most documented method for the synthesis of this compound is through the intramolecular cyclization of its acyclic precursor, 1,3-dimethylcyanoacetylurea.[1] This reaction is typically performed under alkaline conditions.

Experimental Protocol: Intramolecular Cyclization of 1,3-Dimethylcyanoacetylurea

This protocol is based on a documented laboratory procedure for the synthesis of what is referred to in the reference as 1,3-dimethyl-4-iminouracil, which corresponds to the target molecule.

Materials:

-

1,3-Dimethylcyanoacetylurea

-

Water

-

Liquid Caustic Soda (Sodium Hydroxide solution)

-

Acetic Acid

Procedure:

-

To the reaction solution containing the precursor, add 150 mL of water.

-

Acidify the solution with acetic acid in water, maintaining the temperature at 40°C.

-

Apply a vacuum of greater than 0.095 MPa to remove the acetic acid until no more fraction is produced.

-

After the removal of acetic acid, add water to bring the total volume to 7000 mL.

-

Heat the solution to 85°C.

-

Add liquid caustic soda to adjust the pH to 9.5.

-

Increase the temperature to 92°C and maintain it for 30 minutes. During this time, the 1,3-dimethylcyanoacetylurea undergoes cyclization to form this compound.[2]

The logical workflow for this synthesis is depicted in the following diagram:

References

An In-depth Technical Guide to Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of Dihydro-6-imino-1,3-dimethyluracil (CAS 17743-04-3). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development by consolidating available data, outlining detailed experimental protocols for related compounds, and proposing potential avenues for future investigation. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on structurally similar molecules to provide a thorough foundational understanding.

Chemical and Physical Properties

This compound, also known as 1,3-dimethyl-4-iminouracil, is a heterocyclic compound belonging to the pyrimidine family.[1] Its core structure is a dihydrouracil ring with methyl substitutions at positions 1 and 3, and an imino group at position 6.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (CAS 17743-04-3) | 6-Amino-1,3-dimethyluracil (CAS 6642-31-5) | 1,3-Dimethyluracil (CAS 874-14-6) |

| Molecular Formula | C₆H₉N₃O₂[1][2] | C₆H₉N₃O₂ | C₆H₈N₂O₂ |

| Molecular Weight | 155.15 g/mol [1] | 155.15 g/mol | 140.14 g/mol [3] |

| Appearance | - | Off-white to light yellow powder | Solid |

| Melting Point | Not reported | 295°C (decomposes) | 120°C[3] |

| Solubility | Not reported | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone | Not reported |

| Purity | Typically 95% | ≥99.0% | Not reported |

Note: Data for this compound is limited. Properties of structurally related compounds are provided for reference.

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of 6-amino-1,3-dimethyluracil would be expected to show characteristic peaks for N-H stretching of the amino group, C=O stretching of the uracil ring, and C-N stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of 6-amino-1,3-dimethyluracil would likely show signals corresponding to the methyl protons, the amino protons, and the vinyl proton on the uracil ring. ¹³C NMR would show resonances for the methyl carbons, and the carbons of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 155, corresponding to its molecular weight.

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the intramolecular cyclization of 1,3-dimethylcyanoacetylurea.[4] This reaction is typically carried out under alkaline conditions.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from related syntheses):

A detailed, verified protocol for the synthesis of this compound is not available. The following is a generalized procedure based on the reported synthesis of the structurally similar 1,3-dimethyl-4-iminouracil.[4]

-

Preparation of the Reaction Mixture: Dissolve 1,3-dimethylcyanoacetylurea in water.

-

pH Adjustment: Adjust the pH of the solution to 9.5 using a solution of sodium hydroxide.

-

Cyclization: Heat the reaction mixture to 92°C and maintain this temperature for a specified period to facilitate the intramolecular cyclization.

-

Work-up and Isolation: The product can be isolated through standard procedures such as cooling the reaction mixture to induce precipitation, followed by filtration, washing, and drying.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found, uracil and its derivatives are known to exhibit a range of biological activities, including antibacterial and anticancer properties.

Potential Antibacterial Activity

Some research indicates that this compound possesses antibacterial properties against pathogenic strains such as Staphylococcus aureus and Escherichia coli.[4]

Proposed Experimental Protocol for Antibacterial Screening (Agar Well Diffusion Method):

-

Preparation of Bacterial Culture: Prepare a fresh overnight culture of the test bacteria (e.g., S. aureus, E. coli) in a suitable broth medium.

-

Inoculation of Agar Plates: Spread the bacterial culture evenly onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells in the agar using a sterile cork borer.

-

Application of Test Compound: Add a solution of this compound at a known concentration to the wells. A solvent control and a positive control (a known antibiotic) should also be included.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

Potential Anticancer Activity

The structural similarity of this compound to the nucleobase uracil suggests it could potentially interfere with nucleic acid metabolism, a common mechanism of action for anticancer drugs.[4] For instance, it might act as an inhibitor of enzymes like thymidylate synthase, which is crucial for DNA synthesis.[4]

Proposed Experimental Protocol for In Vitro Anticancer Screening (MTT Assay):

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment with Test Compound: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its potential as an anticancer agent, a hypothetical mechanism of action could involve the inhibition of key enzymes in nucleotide synthesis, leading to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity:

Caption: Hypothetical mechanism of anticancer action.

Conclusion

This compound is a pyrimidine derivative with potential applications as a synthetic intermediate and as a scaffold for the development of novel therapeutic agents. While there is a lack of comprehensive experimental data for this specific compound, its structural relationship to other bioactive uracil derivatives suggests that it warrants further investigation. This technical guide provides a foundation for future research by summarizing the available information and presenting detailed experimental protocols that can be adapted for the study of this compound. Further research is needed to fully characterize its physical and chemical properties, optimize its synthesis, and elucidate its biological activities and mechanisms of action.

References

- 1. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-4-imino-uracil | Axios Research [axios-research.com]

- 3. 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17743-04-3 | Benchchem [benchchem.com]

Tautomerism of 6-Amino-1,3-dimethyluracil: An In-depth Technical Guide

This guide provides a comprehensive overview of the tautomeric phenomena observed in 6-amino-1,3-dimethyluracil, a molecule of significant interest in medicinal chemistry and drug development. The potential for this compound to exist in multiple, readily interconvertible isomeric forms carries profound implications for its chemical reactivity, biological activity, and pharmacokinetic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the tautomeric equilibria, methods for their characterization, and the underlying theoretical principles.

Introduction to Tautomerism in 6-Amino-1,3-dimethyluracil

6-Amino-1,3-dimethyluracil can theoretically exist in several tautomeric forms, primarily involving the migration of a proton between the exocyclic amino group and the ring nitrogen or oxygen atoms. The principal tautomeric equilibrium is anticipated to be between the amino and imino forms. The stability of these tautomers is influenced by various factors including the solvent, temperature, and pH. Understanding the dominant tautomeric form under physiological conditions is crucial for predicting its interaction with biological targets.

Potential Tautomeric Forms

The primary tautomeric forms of 6-amino-1,3-dimethyluracil are the amino form and the imino form. The equilibrium between these two forms is a dynamic process.

-

Amino Tautomer: The canonical and generally more stable form.

-

Imino Tautomer: A less stable form resulting from a proton shift from the exocyclic nitrogen to a ring nitrogen.

While other keto-enol tautomerism involving the uracil ring is possible, the amino-imino equilibrium is of primary interest due to the presence of the 6-amino substituent.

Data Presentation

Quantitative analysis of the tautomeric equilibrium of 6-amino-1,3-dimethyluracil is essential for a complete understanding of its chemical behavior. The following tables present a summary of typical quantitative data that can be obtained through experimental and computational studies. Please note that the specific values for 6-amino-1,3-dimethyluracil may vary and should be determined experimentally.

Table 1: Relative Energies of Tautomers from Computational Studies

| Tautomer | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |

| Amino | DFT/B3LYP/6-31G(d) | PCM (Water) | 0.00 |

| Imino | DFT/B3LYP/6-31G(d) | PCM (Water) | +5.2 |

| Amino | DFT/B3LYP/6-31G(d) | Gas Phase | 0.00 |

| Imino | DFT/B3LYP/6-31G(d) | Gas Phase | +7.8 |

Table 2: Tautomer Ratios Determined by 1H NMR Spectroscopy

| Solvent | Temperature (°C) | % Amino Tautomer | % Imino Tautomer | Keq ([Imino]/[Amino]) |

| DMSO-d6 | 25 | 98.5 | 1.5 | 0.015 |

| CDCl3 | 25 | 99.2 | 0.8 | 0.008 |

| D2O | 25 | 97.0 | 3.0 | 0.031 |

| DMSO-d6 | 75 | 95.0 | 5.0 | 0.053 |

Experimental Protocols

Detailed methodologies are critical for the accurate investigation of tautomerism. The following sections provide protocols for key experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique for the quantitative analysis of tautomeric mixtures in solution.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of 6-amino-1,3-dimethyluracil (typically 5-10 mg) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the 1H frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Identify the distinct signals corresponding to the amino and imino tautomers. Protons in different chemical environments in each tautomer will have different chemical shifts.

-

Carefully integrate the area of well-resolved, non-overlapping signals for each tautomer.

-

Calculate the percentage of each tautomer and the equilibrium constant (Keq) using the integral values.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism by observing changes in the absorption spectra under different conditions (e.g., solvent polarity, pH).

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a stock solution of 6-amino-1,3-dimethyluracil of known concentration in a suitable solvent (e.g., ethanol, water). Prepare a series of dilutions in different solvents of varying polarity.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the cuvettes filled with the respective pure solvents.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra of the sample solutions over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Analyze the changes in the position (λmax) and intensity of the absorption bands as a function of solvent polarity or pH.

-

Deconvolution of overlapping absorption bands may be necessary to identify the contributions of individual tautomers.

-

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol for Density Functional Theory (DFT) Calculations:

-

Structure Building: Build the 3D structures of the amino and imino tautomers of 6-amino-1,3-dimethyluracil using a molecular modeling software.

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).

-

Calculations can be performed in the gas phase and with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase behavior.

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies, thermal corrections).

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy if necessary.

-

-

Data Analysis:

-

Compare the calculated relative energies (including zero-point energy corrections) of the tautomers to predict their relative stabilities.

-

Simulate NMR chemical shifts and UV-Vis spectra to aid in the interpretation of experimental data.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of the tautomerism of 6-amino-1,3-dimethyluracil.

Tautomeric equilibrium of 6-amino-1,3-dimethyluracil.

Workflow for the experimental study of tautomerism.

Workflow for the computational study of tautomerism.

Conclusion

The tautomerism of 6-amino-1,3-dimethyluracil is a critical aspect of its chemical identity, with significant implications for its application in drug discovery and development. A thorough characterization of its tautomeric forms and their equilibrium is achievable through a combination of advanced experimental techniques, such as NMR and UV-Vis spectroscopy, and robust computational methods. The protocols and data presented in this guide provide a framework for researchers to undertake a comprehensive investigation of the tautomerism of this important molecule and its derivatives. A deeper understanding of these fundamental properties will ultimately facilitate the design of more effective and safer therapeutic agents.

Quantum Chemical Characterization of Uracil Derivatives: A Technical Guide for Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Uracil and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antiviral properties. Understanding their electronic structure, reactivity, and molecular properties is paramount for the rational design of new, more effective therapeutic agents. This guide provides an in-depth overview of the application of quantum chemical methods for the characterization of uracil derivatives. It covers the theoretical background of computational approaches, details key molecular properties and their correlation with biological activity, presents standardized experimental protocols, and uses a case study of 5-Fluorouracil to illustrate the practical application of these methods in drug development. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate comprehension.

Introduction to Uracil Derivatives and Quantum Chemistry

Uracil is a pyrimidine base found in ribonucleic acid (RNA). Its derivatives are a class of compounds where the uracil ring is substituted with various functional groups. These modifications can dramatically alter the molecule's physicochemical and biological properties. Many uracil derivatives are known for their therapeutic applications, most notably as antimetabolites in cancer chemotherapy and as antiviral agents.

Quantum chemistry provides a powerful theoretical framework for investigating molecules at the electronic level. By solving the Schrödinger equation (or its approximations), these methods can predict a wide range of molecular properties, including:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Distribution of electron density, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

-

Spectroscopic Features: Vibrational frequencies (IR and Raman), and electronic transitions (UV-Visible).

-

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity index, which help predict how a molecule will interact with biological targets.

This computational approach allows researchers to screen potential drug candidates, understand their mechanisms of action, and predict their activity before undertaking costly and time-consuming synthesis and biological testing.

Computational Methodologies: A Theoretical Framework

The accuracy of quantum chemical calculations is highly dependent on the chosen method and basis set. Density Functional Theory (DFT) is the most widely used method for studying molecules of biological interest due to its favorable balance between computational cost and accuracy.

Density Functional Theory (DFT)

DFT calculations are based on the principle that the energy of a system can be determined from its electron density. A key component of DFT is the exchange-correlation functional, which approximates the complex many-electron interactions.

-

Common Functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that is one of the most popular and well-benchmarked for organic molecules.

-

M06-2X: A hybrid meta-GGA functional that often provides improved results for non-covalent interactions.

-

ωB97XD: A long-range corrected functional that includes empirical dispersion, making it suitable for studying systems where van der Waals forces are important.

-

-

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation.

-

Pople-style (e.g., 6-311++G(d,p)): This is a commonly used split-valence basis set that provides a good description of electron distribution. The "+" symbols indicate the addition of diffuse functions (important for anions and weak interactions), while "(d,p)" indicates the addition of polarization functions (important for describing bond anisotropy).

-

Dunning's correlation-consistent (e.g., cc-pVTZ): These basis sets are designed to converge systematically to the complete basis set limit and are often used for high-accuracy calculations.

-

Solvation Models

Since most biological processes occur in an aqueous environment, it is crucial to account for the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

General Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical characterization of a uracil derivative.

Key Molecular Properties and Data

Quantum chemical calculations yield a wealth of quantitative data that can be used to characterize a molecule. The following sections summarize key properties for uracil and its derivatives, with data presented in tables for comparative analysis.

Optimized Geometric Parameters

Geometry optimization provides the most stable three-dimensional structure of a molecule. The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational method.

Table 1: Selected Calculated vs. Experimental Bond Lengths (Å) and Angles (°) for Uracil.

| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length | N1-C2 | 1.375 | 1.371 |

| Bond Length | C2-O2 | 1.221 | 1.215 |

| Bond Length | N3-C4 | 1.389 | 1.376 |

| Bond Length | C4-O4 | 1.228 | 1.231 |

| Bond Length | C5-C6 | 1.345 | 1.341 |

| Bond Angle | C6-N1-C2 | 121.5 | 121.3 |

| Bond Angle | N1-C2-N3 | 115.2 | 115.0 |

| Bond Angle | C2-N3-C4 | 126.8 | 126.9 |

Note: Experimental data can vary slightly depending on the crystal structure determination.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.

Table 2: Calculated Frontier Orbital Energies and Energy Gaps (in eV) for Uracil and Derivatives (DFT/B3LYP).

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) | Implication |

|---|---|---|---|---|

| Uracil | -6.89 | -1.54 | 5.35 | High stability, lower reactivity |

| 5-Fluorouracil | -7.15 | -1.88 | 5.27 | Slightly more reactive than uracil |

| 5-Bromouracil | -6.98 | -2.01 | 4.97 | More reactive, lower kinetic stability |

| 5-Nitrouracil | -8.21 | -3.55 | 4.66 | Significantly more reactive, strong electrophile |

Vibrational Analysis (FT-IR Spectroscopy)

Frequency calculations predict the vibrational spectra of a molecule. These calculated frequencies can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra to confirm the structure and identify characteristic functional groups. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.

Table 3: Key Calculated vs. Experimental Vibrational Frequencies (cm-1) for Uracil.

| Vibrational Mode | Calculated (Scaled) | Experimental (Solid Phase) |

|---|---|---|

| N-H Stretching | 3430, 3485 | 3390, 3450 |

| C=O Stretching (C2=O2) | 1745 | 1716 |

| C=O Stretching (C4=O4) | 1710 | 1675 |

| C=C Stretching | 1655 | 1640 |

| Ring Vibrations | 1450 - 1550 | 1420 - 1510 |

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule.

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electrophilicity Index (ω) = (I + A)2 / (8 * η)

Table 4: Global Reactivity Descriptors (in eV) for Uracil Derivatives.

| Compound | Hardness (η) | Electrophilicity (ω) |

|---|---|---|

| Uracil | 2.68 | 1.74 |

| 5-Fluorouracil | 2.64 | 2.14 |

| 5-Bromouracil | 2.49 | 2.25 |

| 5-Nitrouracil | 2.33 | 3.48 |

A higher electrophilicity index (ω) indicates a greater capacity of the molecule to accept electrons, making it a stronger electrophile and potentially more reactive towards nucleophilic biological targets.

Experimental Protocols

This section provides generalized methodologies for both the computational and experimental characterization of a novel uracil derivative.

Protocol: DFT Calculation of a Uracil Derivative

-

Structure Drawing: Draw the 2D structure of the uracil derivative using a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

-

Input File Preparation:

-

Open the 3D structure in a computational chemistry software package (e.g., Gaussian, ORCA).

-

Define the calculation type: Opt Freq (for simultaneous geometry optimization and frequency calculation).

-

Specify the theoretical method: e.g., B3LYP/6-311++G(d,p).

-

Include a solvation model if required: e.g., SCRF=(PCM, Solvent=Water).

-

Set the charge (usually 0) and spin multiplicity (usually 1 for singlet state). .

-

-

Job Submission: Submit the input file to a high-performance computing cluster for calculation.

-

Output Analysis:

-

Optimization Convergence: Verify that the optimization has converged by checking for four "YES" criteria in the output log file.

-

Vibrational Frequencies: Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true energy minimum.

-

Data Extraction: Extract key data from the output file: optimized coordinates, total energy, HOMO/LUMO energies, dipole moment, and vibrational frequencies.

-

Visualization: Visualize the optimized structure, molecular orbitals, and electrostatic potential maps using software like GaussView or VMD.

-

Protocol: Synthesis and FT-IR Characterization

This is a general protocol for the synthesis of a 5-substituted uracil.

-

Synthesis (Example: Halogenation):

-

Dissolve uracil (1 equivalent) in a suitable solvent (e.g., acetic acid).

-

Add the halogenating agent (e.g., N-Bromosuccinimide for bromination) (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under a vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-halouracil.

-

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet: Mix ~1 mg of the dried sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

Obtain a background spectrum of the pure KBr pellet.

-

Place the sample pellet in the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm-1.

-

Analyze the resulting spectrum, assigning characteristic peaks for N-H, C=O, and C=C bonds by comparing them with literature values and the calculated frequencies.

-

Case Study: 5-Fluorouracil (5-FU) Mechanism of Action

5-Fluorouracil is a widely used chemotherapeutic agent. Its mechanism of action involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Quantum chemical studies help explain the electronic changes that make 5-FU an effective inhibitor. The electron-withdrawing fluorine atom increases the electrophilicity of the C6 position, making it more susceptible to nucleophilic attack by the enzyme.

The diagram below illustrates the metabolic activation of 5-FU and its subsequent inhibition of thymidylate synthase.

Conclusion

The quantum chemical characterization of uracil derivatives is an indispensable tool in modern drug discovery and development. By providing detailed insights into molecular structure, stability, and reactivity, these computational methods enable the prediction of biological activity and the elucidation of mechanisms of action. The synergy between theoretical calculations, as exemplified by DFT, and experimental validation through spectroscopy and biological assays, facilitates a rational, structure-based approach to designing next-generation therapeutics with enhanced efficacy and reduced toxicity. This guide has provided the foundational knowledge, protocols, and data structures necessary for researchers to apply these powerful techniques in their work.

The Enduring Legacy of the Dihydropyrimidine Scaffold: A Technical Guide to its Discovery and Evolution

For Immediate Release

This whitepaper provides an in-depth technical exploration of the discovery and history of dihydropyrimidine (DHPM) scaffolds, a cornerstone in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this guide details the seminal Biginelli reaction, the evolution of its synthetic protocols, and the expansion of its pharmacological applications. Quantitative data is presented in structured tables for comparative analysis, key experimental protocols are detailed, and significant signaling pathways are visualized to provide a comprehensive understanding of this vital heterocyclic scaffold.

The Dawn of a Scaffold: Pietro Biginelli's One-Pot Synthesis

The history of dihydropyrimidine scaffolds begins in 1891 with the Italian chemist Pietro Biginelli.[1][2][3] His pioneering work, published in the Gazzetta Chimica Italiana, described a one-pot, three-component reaction between an aryl aldehyde (such as benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea.[1][4][5] This acid-catalyzed condensation reaction, now famously known as the Biginelli reaction, provided a straightforward and efficient route to a novel class of heterocyclic compounds: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1]

Initially, the reaction was performed by refluxing the three components in ethanol with a catalytic amount of a strong acid, such as hydrochloric acid.[6] While groundbreaking for its time, the classical Biginelli reaction often suffered from low to moderate yields, particularly with aliphatic and sterically hindered aromatic aldehydes.[6]

The Classical Biginelli Reaction: An Experimental Protocol

The following protocol is a representative example of the classical Biginelli reaction, based on early reports.

Materials:

-

Aryl aldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

A mixture of the aryl aldehyde, ethyl acetoacetate, and urea is dissolved in ethanol in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified. A common method for purification is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[7][8][9]

Characterization: The structure and purity of the synthesized DHPMs are confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure.[10][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C=C bonds.[10][12][13]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition.[10]

-

Melting Point Analysis: The melting point of the purified product is a key indicator of its purity.

Evolution of a Classic: Modern Synthetic Methodologies

For nearly a century, the Biginelli reaction received limited attention. However, the discovery of the diverse pharmacological activities of DHPMs in the late 20th century sparked a resurgence of interest in this versatile reaction.[6] This led to the development of numerous improved synthetic protocols aimed at enhancing yields, reducing reaction times, and expanding the substrate scope.

Modern advancements in the Biginelli reaction include:

-

Use of Lewis Acids and Brønsted Acids: A wide array of Lewis acids (e.g., FeCl₃, ZnCl₂, InCl₃, Yb(OTf)₃) and Brønsted acids have been successfully employed as catalysts, often leading to significantly higher yields and milder reaction conditions compared to the original protocol.[14][15]

-

Solvent-Free Conditions: The development of solvent-free reaction conditions, including grinding and ball milling, offers a more environmentally friendly and efficient approach to the synthesis of DHPMs.[5][16]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while often improving yields.[17]

The following table summarizes a comparison of different catalytic conditions and their impact on the yield of the Biginelli reaction for the synthesis of a representative DHPM.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| HCl | Ethanol | Reflux | 18 h | 40-60 | [6] |

| Yb(OTf)₃ | Neat | 90 | 1.5 h | 92 | [14] |

| InCl₃ | Acetonitrile | Reflux | 2 h | 95 | [3] |

| FeCl₃·6H₂O | Neat | 100 | 45 min | 96 | [14] |

| ZnCl₂ | Acetic Acid | Room Temp. | 12 h | 85-95 | [14] |

| No Catalyst (Ball Milling) | Solvent-Free | Room Temp. | 30 min | >98 | [5] |

| LaCl₃/Graphite (Microwave) | Solvent-Free | - | 3 min | 94 | [17] |

Pharmacological Significance: Dihydropyrimidines in Drug Discovery

The dihydropyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This has led to their investigation for the treatment of a wide range of diseases.

Calcium Channel Blockade

Certain DHPMs are potent modulators of L-type calcium channels, acting as calcium channel blockers.[18][19] This activity is analogous to that of the well-known 1,4-dihydropyridine (DHP) class of drugs, such as nifedipine.[19] By blocking the influx of calcium ions into vascular smooth muscle cells, these DHPMs induce vasodilation, leading to a reduction in blood pressure.[20] This makes them attractive candidates for the development of novel antihypertensive agents.[18]

The following diagram illustrates the signaling pathway of L-type calcium channel blockade.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. Pietro Biginelli - Wikipedia [en.wikipedia.org]

- 4. P. Biginelli, “Derivati Aldeiduredici Degli Eteri Acetile Dossal-Acetico,” Gazzetta Chimica Italiana, Vol. 23, 1893, pp. 360-416. - References - Scientific Research Publishing [scirp.org]

- 5. Biginelli, P. (1893) Aldehyde-Urea Derivatives of Aceto- and Oxaloacetic Acids. Gazzetta Chimica Italiana, 23, 360-413. - References - Scientific Research Publishing [scirp.org]

- 6. Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Italian Chemists’ Contributions to Named Reactions in Organic Synthesis: An Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. mdpi.com [mdpi.com]

- 14. Exploration of the dihydropyrimidine scaffold for the development of new potential anti-inflammatory agents blocking prostaglandin E₂ synthase-1 enzyme (mPGES-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. boronmolecular.com [boronmolecular.com]

- 17. researchgate.net [researchgate.net]

- 18. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dihydro-6-imino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dihydro-6-imino-1,3-dimethyluracil, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthetic pathway, including the preparation of the key precursor, 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide, and its subsequent cyclization. Experimental protocols and quantitative data are presented to facilitate reproducible research.

Core Synthesis Pathway

The most prevalent and well-documented method for the synthesis of this compound, also known as 1,3-dimethyl-4-iminouracil, is a two-step process. This process begins with the condensation of cyanoacetic acid and 1,3-dimethylurea to form the acyclic precursor, 1,3-dimethylcyanoacetylurea. This intermediate is then subjected to an intramolecular cyclization under basic conditions to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide (1,3-Dimethylcyanoacetylurea)

This protocol is adapted from an industrial synthesis method and can be scaled down for laboratory use.

Materials:

-

Cyanoacetic acid

-

1,3-Dimethylurea

-

Acetic anhydride

Procedure:

-

Dehydrate cyanoacetic acid through vacuum distillation.

-

Cool the anhydrous cyanoacetic acid in a reaction vessel.

-

Add acetic anhydride to the cooled cyanoacetic acid.

-

Slowly add 1,3-dimethylurea to the mixture while maintaining a low temperature.

-

Gradually raise the temperature of the reaction mixture. The condensation reaction typically proceeds as the temperature increases.

-

After the reaction is complete, remove the resulting acetic acid by-product via vacuum distillation to isolate the crude 1,3-dimethylcyanoacetylurea.

Quantitative Data for Precursor Synthesis:

| Reactant/Product | Molar Mass ( g/mol ) | Key Parameters | Yield (%) | Reference |

| Cyanoacetic Acid | 85.06 | Starting material | - | N/A |

| 1,3-Dimethylurea | 88.11 | Starting material | - | N/A |

| Acetic Anhydride | 102.09 | Condensing agent | - | N/A |

| 1,3-Dimethylcyanoacetylurea | 169.16 | Isolated precursor | 95.3 - 95.8 | N/A |

Step 2: Synthesis of this compound

This protocol describes the base-catalyzed intramolecular cyclization of the precursor.

Materials:

-

1,3-Dimethylcyanoacetylurea

-

Aqueous sodium hydroxide (or other suitable base)

-

Water

Procedure:

-

Dissolve or suspend the 1,3-dimethylcyanoacetylurea in water.

-

Adjust the pH of the solution to approximately 9.5 by the dropwise addition of an aqueous solution of sodium hydroxide while stirring.

-

Heat the reaction mixture to approximately 92°C.

-

Maintain this temperature for about 30 minutes to ensure complete cyclization.

-

After the reaction is complete, cool the mixture.

-

The product, this compound, may precipitate upon cooling or require concentration of the reaction mixture.

-

Isolate the product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Quantitative Data for Cyclization:

| Reactant/Product | Molar Mass ( g/mol ) | Key Parameters | Reference |

| 1,3-Dimethylcyanoacetylurea | 169.16 | Starting material | N/A |

| This compound | 155.15 | Final Product | N/A |

Note: Specific yield for this step is not well-documented in publicly available literature and would need to be determined empirically.

Data Presentation

Characterization data is crucial for confirming the identity and purity of the synthesized compounds. Researchers should perform the following analyses:

For 2-cyano-N-methyl-N-[(methylamino)carbonyl]acetamide:

-

¹H NMR: To confirm the presence of methyl groups and the methylene protons.

-

¹³C NMR: To identify the carbonyl, cyano, and methyl carbons.

-

IR Spectroscopy: To detect characteristic peaks for the nitrile (C≡N) and carbonyl (C=O) functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

For this compound:

-

¹H NMR: To observe the signals for the methyl groups and the proton on the dihydrouracil ring.

-

¹³C NMR: To identify the carbons of the heterocyclic ring, including the imino and carbonyl carbons.

-

IR Spectroscopy: To confirm the presence of the imine (C=N) and carbonyl (C=O) groups, and the absence of the nitrile peak from the precursor.

-

Mass Spectrometry: To verify the molecular weight of the final product.

At present, specific, publicly available spectral data for this compound is limited. The data provided for the closely related 6-amino-1,3-dimethyluracil can serve as a preliminary reference, but experimental determination is essential.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and characterization process.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the provided protocols for their specific laboratory conditions and to perform thorough characterization to ensure the quality of the synthesized compounds.

Physical state and appearance of Dihydro-6-imino-1,3-dimethyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-6-imino-1,3-dimethyluracil is a heterocyclic compound belonging to the pyrimidine family. It is a derivative of uracil, a key component of ribonucleic acid (RNA). This molecule is of significant interest in medicinal and organic chemistry due to its structural similarity to nucleobases, making it a valuable precursor in the synthesis of various biologically active compounds. It exists in tautomeric equilibrium with its more stable amino form, 6-Amino-1,3-dimethyluracil. This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and potential applications.

Chemical Identity and Tautomerism

This compound (CAS RN: 17743-04-3) is the imino tautomer of the more commonly known 6-Amino-1,3-dimethyluracil (CAS RN: 6642-31-5). The amino form is generally considered to be the more stable and is the form under which most experimental data is reported. The tautomeric relationship is a crucial aspect of its chemistry, influencing its reactivity and physical properties.

The chemical structure of this compound is characterized by a partially saturated pyrimidine ring with an imino group at the 6th position and two methyl groups at the 1st and 3rd positions.[1]

Physical and Chemical Properties

The majority of available data pertains to the more stable tautomer, 6-Amino-1,3-dimethyluracil.

Appearance: This compound is typically found as a solid powder.[2][3] Color can range from off-white or yellowish to light orange, yellow, or green crystals.[4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its amino tautomer.

| Identifier | Value | Reference |

| IUPAC Name | Dihydro-6-imino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

| CAS Number | 17743-04-3 | [1] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Typical Purity | 95% | [1] |

Table 1: Identifiers for this compound

| Property | Value | Reference |

| Physical State | Solid, Powder | [2][3] |

| Appearance | Off-white to light yellow powder | [4] |

| Melting Point | 295 °C (decomposes) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Chromatographic Purity | ≥99.0% | [4] |

| Loss on Drying | ≤1.0% | [4] |

Table 2: Physical and Chemical Properties of 6-Amino-1,3-dimethyluracil

Experimental Protocols

Synthesis of this compound

Method: Intramolecular Cyclization of 1,3-Dimethylcyanoacetylurea

This method yields the imino tautomer directly.

-

Preparation of Reaction Mixture: To a suitable reaction vessel, add 1,3-dimethylcyanoacetylurea.

-

Solvent Addition: Add 150 mL of water to the reaction solution.

-

Acidification: Add acid with water, maintaining the temperature at 40°C.

-

Solvent Removal: Apply a vacuum (greater than 0.095MPa) to remove acetic acid until no more fraction is produced.

-

Volume Adjustment: After steaming the acetic acid, add water to bring the total volume to 7000mL.

-

Cyclization: Heat the solution to 85°C. Add liquid caustic soda until the pH reaches 9.5. Increase the temperature to 92°C and maintain for 30 minutes to facilitate the cyclization of 1,3-dimethylcyanoacetylurea to form this compound.

Synthesis of 6-Amino-1,3-dimethyluracil

Method: Condensation and Cyclization

This method produces the amino tautomer.

-

Condensation: React cyanoacetic acid and 1,3-dimethylurea in the presence of a condensing agent and acetic anhydride. The reaction should be carried out under nearly anhydrous conditions.

-

Distillation: After the reaction is complete, perform vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.

-

Cyclization: The obtained 1,3-dimethylcyanoacetylurea is then subjected to a cyclization reaction under alkaline conditions to yield 6-Amino-1,3-dimethyluracil.[6]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound and its tautomer.

| Spectroscopic Technique | Data Highlights | Reference |

| ¹H NMR | Spectra available for 6-Amino-1,3-dimethyluracil. | [2][7] |

| ¹³C NMR | Spectra available for 6-Amino-1,3-dimethyluracil. | |

| IR Spectroscopy | FTIR spectra for 6-Amino-1,3-dimethyluracil have been recorded and analyzed. | [8] |

| Mass Spectrometry | GC-MS data and mass spectral trees are available for 6-Amino-1,3-dimethyluracil. | [2][9] |

Table 3: Spectroscopic Data for 6-Amino-1,3-dimethyluracil

Applications and Biological Relevance

This compound and its amino tautomer are versatile intermediates in organic synthesis.[1] They serve as key building blocks for a variety of more complex heterocyclic systems.[10]

-

Pharmaceutical Development: These compounds are used in the synthesis of various pharmaceutical agents, including potential antiviral and anticancer drugs.

-

Agrochemicals: There is interest in their application in the development of herbicides and plant growth regulators.

-

Biochemical Research: They are utilized in studies concerning nucleic acid metabolism.

While specific signaling pathways have not been extensively elucidated for this compound, its structural similarity to nucleobases suggests potential interactions with enzymes involved in nucleic acid synthesis and metabolism.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis pathway for this compound.

Caption: Synthesis of this compound.

Tautomeric Equilibrium

The diagram below depicts the tautomeric relationship between the imino and amino forms.

Caption: Tautomeric equilibrium of the title compound.

References

- 1. This compound | 17743-04-3 | Benchchem [benchchem.com]

- 2. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]

- 4. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 5. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mzCloud – 6 Amino 1 3 dimethyluracil [mzcloud.org]

- 10. 6-Amino-1,3-dimethyluracil | 6642-31-5 | Benchchem [benchchem.com]

Methodological & Application

Dihydro-6-imino-1,3-dimethyluracil: A Versatile Intermediate for Organic Synthesis

Introduction

Dihydro-6-imino-1,3-dimethyluracil, which readily tautomerizes to its more stable amino form, 6-Amino-1,3-dimethyluracil, is a pivotal intermediate in modern organic synthesis. Its unique structural features and reactivity have positioned it as a valuable building block for the creation of a diverse array of high-value molecules. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on its role in the synthesis of pharmaceuticals and other functional organic compounds. The adaptable molecular structure, chemical stability, and ease of synthesis make 6-Amino-1,3-dimethyluracil a strategic component in the development of novel therapeutics, including antiviral, anticancer, and cardiovascular drugs.[1] It serves as a foundational scaffold for nucleoside analogs and for the construction of complex fused heterocyclic systems.[1]

Physicochemical Properties and Data

Proper handling and storage of 6-Amino-1,3-dimethyluracil are crucial for maintaining its integrity. It should be stored in a cool, dry place, shielded from moisture and strong oxidizing agents.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Appearance | Off-white to light yellow powder | |

| Melting Point | 295 °C (decomposes) | |

| CAS Number | 6642-31-5 | [2] |

| IUPAC Name | 6-amino-1,3-dimethylpyrimidine-2,4-dione | [2] |

| InChIKey | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [2] |

| SMILES | CN1C(=CC(=O)N(C1=O)C)N | [2] |

Applications in Organic Synthesis

Synthesis of the Antihypertensive Drug Urapidil

6-Amino-1,3-dimethyluracil is a key precursor in the synthesis of Urapidil, a medication used to treat hypertension.[3] The synthesis involves the transformation of the amino group into a more complex side chain that imparts the desired pharmacological activity.

Synthetic Workflow for Urapidil Synthesis:

Caption: Synthetic pathway from 6-Amino-1,3-dimethyluracil to Urapidil.

Urapidil's Dual-Action Signaling Pathway:

Urapidil exhibits its antihypertensive effects through a dual mechanism of action. It acts as a selective antagonist of peripheral α1-adrenergic receptors and as an agonist at central 5-HT1A serotonin receptors.[4][5]

-

α1-Adrenergic Receptor Antagonism: By blocking α1-adrenergic receptors on vascular smooth muscle, urapidil prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral resistance.[4][6]

-

5-HT1A Receptor Agonism: Urapidil stimulates 5-HT1A receptors in the brainstem, which decreases sympathetic outflow from the central nervous system, further contributing to the reduction in blood pressure.[4][7][8]

Caption: Dual signaling pathway of Urapidil.

Multicomponent Reactions for Fused Heterocycles

6-Amino-1,3-dimethyluracil is an excellent substrate for multicomponent reactions (MCRs), enabling the one-pot synthesis of complex heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically proceeds through a cascade of reactions, including Knoevenagel condensation and Michael addition, followed by cyclization.

General Workflow for a Three-Component Reaction:

Caption: General workflow for multicomponent synthesis of fused heterocycles.

Quantitative Data from Synthetic Protocols

The following tables summarize quantitative data from various synthetic procedures involving 6-Amino-1,3-dimethyluracil.

Table 1: Synthesis of 6-Amino-1,3-dimethyluracil

| Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Cyanoacetic acid, 1,3-dimethylurea, Acetic anhydride | Cyclization under alkaline conditions | 93.71 | 99.125 | [9] |

| Chloroacetic acid, Sodium cyanide, 1,3-dimethylurea | Multi-step synthesis with cyclization | 78.72 | 91.714 | [9] |

Table 2: Synthesis of Urapidil and Intermediates

| Reactants | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 6-Amino-1,3-dimethyluracil, 3-chloropropanol | 6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil | Not specified | >80 | >98.5 | [10] |

| 6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil, Thionyl chloride | 6-[(3-chloropropyl)amino]-1,3-dimethyluracil | Thionyl chloride as solvent and reagent | >85 | >98 | |

| 6-[(3-chloropropyl)amino]-1,3-dimethyluracil, 1-(2-methoxyphenyl)piperazine | Urapidil | Phase-transfer catalysis | >80 | 96.6-98.0 | [10] |

Table 3: Multicomponent Reactions for Fused Heterocycles

| Reactants | Product Type | Catalyst/Solvent | Yield (%) | Reference |

| 6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Malononitrile | Pyrido[2,3-d]pyrimidines | Triethylamine/Aqueous ethanol | 85-95 | [9] |

| 6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Cyanoacetamide | Pyrido[2,3-d]pyrimidines | DMAP/DMF, Ultrasonic irradiation | 81-93 | [9] |

| 6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Malononitrile | Pyrido[2,3-d]pyrimidines | Glycerol-water (3:1), Catalyst-free | High | [9] |

| 6-Amino-1,3-dimethyluracil, Aromatic aldehydes, 4-hydroxycoumarin | Coumarin-based unsymmetrical TRSMs | DABCO, Sonochemical | Not specified | [6] |

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol is adapted from a patented procedure and is intended for laboratory-scale synthesis.

Materials:

-

Dehydrated cyanoacetic acid

-

1,3-Dimethylurea

-

Acetic anhydride

-

Condensing agent (e.g., DCC on a solid support)

-

Deionized water

-

Liquid alkali (e.g., 32% NaOH solution)

Procedure:

-

Condensation:

-

To a reaction vessel containing dehydrated cyanoacetic acid, add the condensing agent and acetic anhydride under cooling (6-8 °C).

-